2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide
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Overview
Description
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxolane ring, a phenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Attachment of the phenyltriazole group: This step involves the reaction of a phenyltriazole derivative with an appropriate acylating agent to form the desired amide linkage.
Final assembly: The oxolane ring is then linked to the phenyltriazole-acetamide intermediate through an etherification reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The phenyltriazole moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring and the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane and acetamide derivatives.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenyltriazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)ethanamide: Similar structure but with an ethanamide linkage.
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)propionamide: Similar structure but with a propionamide linkage.
Uniqueness
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is unique due to its specific combination of the oxolane ring, phenyltriazole moiety, and acetamide linkage
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(10-21-12-6-7-20-9-12)15-13-8-18(17-16-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYZXPQIICYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)NC2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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